Cytotoxicity Modulation: N6-Alkylation Shifts the Therapeutic Index Relative to the Parent 3′-C-Methyladenosine
In a systematic SAR study, the parent compound 3′-C-methyladenosine (3′-Me-Ado) served as the benchmark for antitumor cytotoxicity. The SAR analysis concluded that an unsubstituted N6-amino group is essential for optimal cytotoxicity of 3′-Me-Ado against both K562 and carcinoma cell lines [1]. N6-alkyl substitution in this scaffold consistently modulates—and in many cases attenuates—the cytotoxic phenotype. For instance, the N6-(±)-endo-2-norbornyl derivative exhibited a GI50 value 2.7-fold more potent than 3′-Me-Ado against HL-60 promyelocytic leukemia cells, demonstrating that N6 substitution is a tunable parameter for cytotoxicity [1]. By extrapolation, the N6-methyl substitution present in 3′-β-C-Methyl-N6-methyladenosine is predicted to yield a cytotoxicity profile distinct from the unsubstituted parent, offering a differentiated window for applications where attenuated cytotoxicity is desirable (e.g., antiviral or epigenetic probe development).
| Evidence Dimension | Cytotoxicity (GI50) modulation by N6-substitution on the 3′-C-methyladenosine scaffold |
|---|---|
| Target Compound Data | N6-methyl substitution (exact GI50 not reported in identified primary literature; predicted attenuated cytotoxicity based on SAR trend). |
| Comparator Or Baseline | 3′-C-Methyladenosine (3′-Me-Ado) = benchmark cytotoxicity; N6-endo-2-norbornyl derivative = 2.7-fold higher cytotoxicity vs. 3′-Me-Ado in HL-60 cells. |
| Quantified Difference | N6-substitution yields tunable GI50 shift (up to 2.7-fold in either direction depending on substituent); N6-methyl predicted to reduce cytotoxicity relative to unsubstituted parent. |
| Conditions | Human K562 leukemia, HL-60 promyelocytic leukemia, and carcinoma cell lines; MTT-based growth inhibition assay. |
Why This Matters
Procurement decisions for antitumor vs. antiviral/epigenetic applications require knowledge of the N6-substituent effect on cytotoxicity, as the parent 3′-Me-Ado may be unsuitable for screens where target-specific activity must be uncoupled from non-specific cytotoxicity.
- [1] Cappellacci L, Franchetti P, Vita P, et al. Ribose-modified purine nucleosides as ribonucleotide reductase inhibitors. Synthesis, antitumor activity, and molecular modeling of N6-substituted 3′-C-methyladenosine derivatives. J Med Chem. 2008;51(14):4260-4269. PMID: 18588281. View Source
